tert-Butyl 2-acetamido-2-cyanoacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl 2-acetamido-2-cyanoacetate |
InChI |
InChI=1S/C9H14N2O3/c1-6(12)11-7(5-10)8(13)14-9(2,3)4/h7H,1-4H3,(H,11,12) |
InChI Key |
JETBCJKVIICOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 2 Acetamido 2 Cyanoacetate and Analogous Compounds
Reported or Proposed Synthetic Routes to tert-Butyl 2-acetamido-2-cyanoacetate
The direct synthesis of this compound is not widely documented, necessitating a discussion of proposed routes based on established organic transformations. These routes logically proceed from readily available cyanoacetate (B8463686) precursors.
A logical synthetic approach begins with the precursor tert-butyl cyanoacetate. orgsyn.orgguidechem.com This starting material contains the requisite tert-butyl ester and cyano groups attached to a methylene (B1212753) carbon. The core challenge is the introduction of the acetamido group at this active methylene position. A plausible two-step sequence would involve:
α-Amination: Introduction of an amino group onto the carbon situated between the ester and nitrile functionalities. This is a non-trivial transformation that could potentially be achieved through electrophilic amination or via an intermediate.
Subsequent Acetylation: The resulting α-amino intermediate, tert-butyl 2-amino-2-cyanoacetate, would then be acetylated to yield the final product.
The key intermediate in this proposed pathway is tert-butyl 2-amino-2-cyanoacetate, which exists as a hydrochloride salt. nih.gov The synthesis would therefore first target this amino compound from tert-butyl cyanoacetate before proceeding to the final acetylation step.
The acetylation of the crucial intermediate, tert-butyl 2-amino-2-cyanoacetate hydrochloride, is a standard chemical transformation. nih.gov This process involves the reaction of the primary amine with an acetylating agent.
Common acetylating agents for this purpose include:
Acetyl Chloride: Highly reactive, reacts with the amine to form an amide bond and hydrochloric acid (HCl) as a byproduct. A base is typically required to neutralize the HCl generated.
Acetic Anhydride: A less reactive but effective alternative. The reaction produces acetic acid as a byproduct, which may also require a base for neutralization to drive the reaction to completion.
The reaction would be performed in an appropriate aprotic solvent. Given that the starting material is a hydrochloride salt, a stoichiometric amount of base is necessary to first deprotonate the ammonium (B1175870) salt to liberate the free amine before it can react with the acetylating agent.
Preparative Routes for Key Cyanoacetate Esters
The synthesis of the target molecule is critically dependent on the availability of the key precursor, tert-butyl cyanoacetate. Several methods have been established for the preparation of this and other cyanoacetate esters.
Direct esterification of cyanoacetic acid with the sterically bulky tert-butanol (B103910) presents a significant challenge due to the hindered nature of the alcohol. guidechem.com Standard Fischer esterification conditions are often low-yielding. guidechem.com To overcome this, coupling agents such as carbodiimides are employed. A well-documented method involves the reaction of cyanoacetic acid and tert-butanol in the presence of N,N′-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). chemicalbook.com This reaction proceeds at room temperature in a solvent like dichloromethane (B109758) (DCM), providing the desired tert-butyl cyanoacetate in high yield. chemicalbook.com
Table 1: Carbodiimide-Mediated Esterification of Cyanoacetic Acid
| Reactants | Reagents | Solvent(s) | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Cyanoacetic Acid, tert-Butanol | N,N′-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 0 °C to Room Temp, 5 hours | 86% | chemicalbook.com |
An alternative and widely used method for synthesizing cyanoacetate esters involves nucleophilic substitution. This approach typically utilizes a haloacetate ester and a cyanide salt. The synthesis of tert-butyl cyanoacetate has been achieved by reacting tert-butyl chloroacetate (B1199739) or tert-butyl bromoacetate (B1195939) with potassium cyanide or sodium cyanide. orgsyn.orggoogle.com The reaction is a classic example of an SN2 reaction, where the cyanide anion (CN⁻) acts as the nucleophile, displacing the halide from the α-carbon of the ester.
The choice of solvent is crucial for this reaction. Hydroalcoholic solvents, such as a mixture of ethanol (B145695) and water, have been shown to be effective. google.com Another patented process describes the reaction of a monochloroacetic ester with hydrogen cyanide in the presence of a base, such as a tertiary amine or carbonate salt. google.com
Table 2: Nucleophilic Substitution Routes to tert-Butyl Cyanoacetate
| Substrate | Cyanide Source | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| tert-Butyl Bromoacetate | NaCN | Ethanol/Water | 30 °C, 2 hours | 80.4% | google.com |
| tert-Butyl Chloroacetate | NaCN | Ethanol/Water | 40 °C, 10 hours | 75.2% | google.com |
| 2-Ethylhexyl Monochloroacetate | HCN / Base | Acetonitrile (B52724) | 20 °C, 1 hour | 74.3% (selectivity) | google.com |
Green Chemistry Principles in Cyanoacetate Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign processes. The synthesis of cyanoacetates is no exception, with several "green" approaches being developed. google.comchemprob.org These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Key green strategies include:
Catalyst-Free and Solvent-Free Reactions: A patented green synthesis of methyl cyanoacetate involves the direct reaction of methyl chloroacetate and acetone (B3395972) cyanohydrin without any added catalyst or solvent. This minimizes waste and simplifies purification. patsnap.com
Enzymatic Catalysis: Lipases have been used to promote cascade reactions starting from acetals and cyanoacetic acid to produce (E)-α,β-unsaturated carboxylic esters. nih.gov This biocatalytic approach offers high selectivity and the ability to recycle the enzyme.
Use of Greener Solvents: Research into Knoevenagel condensations, a key reaction of cyanoacetic acid, has demonstrated the use of water as a solvent under microwave irradiation, significantly reducing the reliance on volatile organic compounds. scielo.br Similarly, using ethanol as a solvent for the Biginelli reaction catalyzed by cyanoacetic acid itself represents another green alternative. scielo.br
These examples highlight a clear trend towards developing more sustainable synthetic routes for this important class of chemical intermediates.
Palladium-Catalyzed Carbonylation for the Synthesis of Cyanoacetates and Cyanoacetamides
A significant advancement in the synthesis of 2-cyanoacetates and 2-cyano-N-acetamides involves the palladium-catalyzed direct carbonylation of bromoacetonitrile (B46782). This methodology offers an efficient and convenient route to these valuable compounds, which are important functionalized chemicals in both synthetic and medicinal chemistry. nih.gov The process is distinguished by its mild reaction conditions and a broad tolerance for various functional groups, making it suitable for applications in late-stage molecular functionalization. nih.govresearchgate.net
The reaction typically employs a palladium acetate (B1210297) (Pd(OAc)₂) catalyst in conjunction with a specific phosphine (B1218219) ligand, Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene). researchgate.net The selection of the ligand is crucial, with Xantphos demonstrating superior performance in yielding the desired carbonylated products. researchgate.net The process involves the reaction of bromoacetonitrile with an amine or an alcohol under a carbon monoxide (CO) atmosphere.
A key feature of this transformation is its operation under relatively mild conditions, typically at temperatures around 50 °C and a CO pressure of 6 bar. researchgate.net Notably, the reaction can also be successfully conducted at atmospheric pressure, which enhances its practicality and accessibility. nih.gov The choice of base and solvent is also optimized, with cesium carbonate (Cs₂CO₃) and acetonitrile (MeCN) often providing the highest yields for the synthesis of 2-cyano-N-acetamides. researchgate.net For the synthesis of 2-cyanoacetates from phenols and alcohols, trifluorotoluene (PhCF₃) has been found to be a more effective solvent. researchgate.net
The reaction is proposed to proceed through a radical intermediate, a pathway that circumvents potential nucleophilic substitution side reactions. nih.govresearchgate.net This mechanism contributes to the high efficiency and clean conversion observed for a wide range of substrates. The versatility of this method has been showcased through the successful synthesis of precursors for several drug molecules. nih.gov
Detailed research has established the optimal conditions for this carbonylation. For the synthesis of 2-cyano-N-acetamides, a typical reaction involves the amine, bromoacetonitrile, Pd(OAc)₂, Xantphos, and a base in acetonitrile, heated under a carbon monoxide atmosphere. researchgate.net The scope of the reaction is broad, accommodating a variety of substituted anilines and aliphatic amines, as demonstrated in the table below.
Table 1: Palladium-Catalyzed Carbonylative Synthesis of 2-Cyano-N-acetamides Reaction Conditions: Amine (0.3 mmol), bromoacetonitrile (2.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Na₂CO₃ (1.5 equiv), in MeCN (1.5 mL) under CO (6 bar) at 50 °C for 18 h. Isolated yields are reported. researchgate.net
| Amine Substrate | Product | Yield (%) |
| Aniline | 2-cyano-N-phenylacetamide | 95 |
| 4-Methylaniline | 2-cyano-N-(p-tolyl)acetamide | 99 |
| 4-Methoxyaniline | 2-cyano-N-(4-methoxyphenyl)acetamide | 99 |
| 4-Fluoroaniline | 2-cyano-N-(4-fluorophenyl)acetamide | 98 |
| 4-Chloroaniline | N-(4-chlorophenyl)-2-cyanoacetamide | 97 |
| 4-Bromoaniline | N-(4-bromophenyl)-2-cyanoacetamide | 96 |
| N-Methylaniline | 2-cyano-N-methyl-N-phenylacetamide | 92 |
| Benzylamine | N-benzyl-2-cyanoacetamide | 85 |
| Pyrrolidine | 1-(2-cyanoacetyl)pyrrolidine | 88 |
Similarly, the synthesis of 2-cyanoacetates from a range of phenols and alcohols proceeds with high efficiency. The reaction conditions are slightly modified, with trifluorotoluene (PhCF₃) being the preferred solvent.
Table 2: Palladium-Catalyzed Carbonylative Synthesis of 2-Cyanoacetates Reaction Conditions: Alcohol/Phenol (0.3 mmol), bromoacetonitrile (2.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Na₂CO₃ (1.5 equiv), in PhCF₃ (1.5 mL) under CO (6 bar) at 50 °C for 18 h. Isolated yields are reported. researchgate.net
| Alcohol/Phenol Substrate | Product | Yield (%) |
| Phenol | Phenyl 2-cyanoacetate | 92 |
| 4-Methylphenol | p-tolyl 2-cyanoacetate | 94 |
| 4-Methoxyphenol | 4-methoxyphenyl 2-cyanoacetate | 95 |
| 4-Fluorophenol | 4-fluorophenyl 2-cyanoacetate | 93 |
| 4-Chlorophenol | 4-chlorophenyl 2-cyanoacetate | 91 |
| 4-Bromophenol | 4-bromophenyl 2-cyanoacetate | 90 |
| Methanol | Methyl 2-cyanoacetate | 75 |
| Ethanol | Ethyl 2-cyanoacetate | 78 |
| Isopropanol | Isopropyl 2-cyanoacetate | 72 |
The robustness of this palladium-catalyzed carbonylation is further underscored by its successful application on a gram scale with low catalyst loading, yielding the desired product in excellent yield. nih.gov This scalability, combined with the mild conditions and broad substrate scope, establishes this method as a highly practical and valuable tool for the synthesis of cyanoacetates and cyanoacetamides.
Applications of Tert Butyl 2 Acetamido 2 Cyanoacetate and Its Analogs in Advanced Organic Synthesis
Building Blocks for Diverse Heterocyclic Scaffolds
The unique arrangement of functional groups in tert-butyl 2-acetamido-2-cyanoacetate and its simpler analog, tert-butyl cyanoacetate (B8463686), makes them ideal starting materials for constructing a variety of heterocyclic systems. The active methylene (B1212753) proton and the electrophilic centers of the cyano and carbonyl groups are key to their reactivity.
Synthesis of Imidazolidin-4-ones and Imidazole Derivatives
Substituted imidazoles and related scaffolds are crucial components in many pharmaceutically active compounds. rsc.org Analogs of this compound, such as ethyl cyanoacetate, are instrumental in novel, green synthetic routes to these heterocycles. One notable method is the El-Saghier reaction, a one-pot, three-component synthesis that combines an amine, ethyl cyanoacetate, and ethyl glycinate (B8599266) hydrochloride under neat (solvent-free) conditions. rsc.orgchemicalbook.com
The proposed mechanism for this transformation begins with the nucleophilic attack of a primary amine on the carbonyl group of ethyl cyanoacetate, forming a cyanoacetamido intermediate. chemicalbook.com This is followed by the addition of the amino group from ethyl glycinate to the nitrile function, leading to a new intermediate that undergoes cyclization to afford the imidazolidin-4-one (B167674) product. chemicalbook.com This reaction is efficient, achieving high yields (90-98%) in a short time without the need for hazardous solvents. chemicalbook.com
Given the shared cyanoacetate core, this compound is a prime candidate for similar transformations, offering a direct route to α-acetamido-substituted heterocyclic systems. The general applicability of this reaction is demonstrated by its success with various amines, as shown in the table below.
Table 1: Synthesis of Imidazolidin-4-one Derivatives via El-Saghier Reaction
| Amine Reactant | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexylamine | Neat, 70 °C, 2h | 95 | chemicalbook.com |
| Benzylamine | Neat, 70 °C, 2h | 98 | chemicalbook.com |
| p-Toluidine | Neat, 70 °C, 2h | 92 | chemicalbook.com |
| Aniline | Neat, 70 °C, 2h | 90 | chemicalbook.com |
This table summarizes the yields obtained from the reaction of various amines with ethyl cyanoacetate and ethyl glycinate hydrochloride, demonstrating the versatility of the cyanoacetate synthon.
Thiazole (B1198619) and Pyran Derivative Construction
Thiazoles: The thiazole ring is another important heterocycle found in numerous bioactive compounds. bldpharm.com The classical Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-halocarbonyl compound. scielo.org.mx While not a direct component, this compound can serve as a precursor to synthons used in thiazole synthesis. For instance, N-(thiazol-2-yl)acetamide derivatives, which are structurally related, are used to create complex thiazole-based molecules. researchgate.net
Pyrans: 4H-Pyran derivatives are known for a wide range of biological activities, and their synthesis has attracted considerable attention. nih.gov A common and efficient method for their construction is a three-component reaction involving an aldehyde, an active methylene nitrile (like malononitrile), and a 1,3-dicarbonyl compound. nih.govnih.gov The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the nitrile, followed by a Michael addition of the dicarbonyl compound and subsequent intramolecular cyclization. nih.gov
The active methylene group in this compound makes it an excellent candidate to replace the 1,3-dicarbonyl component in such multicomponent reactions. This would provide a direct route to highly functionalized pyrans bearing cyano, acetamido, and tert-butyl ester groups, which are valuable for further chemical modifications. Various catalysts, including KF/Al2O3 and others, have been shown to promote this type of reaction efficiently under environmentally benign conditions. nih.govnih.gov
Modular Syntheses of Substituted Isoquinolines
Isoquinolines are a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. A modular, one-pot synthesis has been developed that allows for the construction of polysubstituted isoquinolines. sigmaaldrich.com This protocol uses a palladium-catalyzed α-arylation of a ketone enolate, followed by in-situ trapping with an electrophile and subsequent aromatization with ammonium (B1175870) chloride. sigmaaldrich.comencyclopedia.pub
Significantly, this methodology has been successfully extended to the use of tert-butyl cyanoacetate as the enolate source. sigmaaldrich.comnih.gov In this variation, tert-butyl cyanoacetate undergoes α-arylation and subsequent alkylation. The resulting intermediate can then be cyclized and aromatized to furnish 3-amino-4-alkyl isoquinolines in high yield following decarboxylation. sigmaaldrich.com This powerful, convergent approach allows for the rapid assembly of complex isoquinoline (B145761) cores from simple, commercially available starting materials, highlighting the utility of the tert-butyl cyanoacetate framework.
Scheme 1: Modular Isoquinoline Synthesis Using tert-Butyl Cyanoacetate
This scheme illustrates the one-pot sequence involving α-arylation, electrophilic trapping, and cyclization/aromatization to form substituted isoquinolines from tert-butyl cyanoacetate. sigmaaldrich.com
Utilization as Coupling Reagents and Activating Agents in Peptide Synthesis (referencing related Boc-Oxyma)
In peptide synthesis, the formation of the amide bond must be efficient and, crucially, proceed without racemization of the chiral amino acids. This is often achieved by using coupling additives that convert the carboxylic acid into a highly reactive, yet stable, active ester. organic-chemistry.org
A prominent class of modern coupling additives is based on ethyl 2-cyano-2-(hydroxyimino)acetate, known as Oxyma. khanacademy.org A key derivative is ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), which serves as an efficient coupling reagent for racemization-free amide and peptide bond formation. organic-chemistry.org Boc-Oxyma activates a carboxylic acid by reacting to form a highly reactive Oxyma-ester intermediate. This intermediate readily reacts with an amine to form the desired amide bond, releasing the non-toxic and easily removable Oxyma by-product. encyclopedia.puborganic-chemistry.org
The advantages of Oxyma-based reagents over traditional additives like HOBt (1-hydroxybenzotriazole) include:
Safety: They have a much lower risk of explosion. khanacademy.org
Efficiency: They show remarkable capacity to suppress racemization and provide high coupling efficiency. khanacademy.org
Green Chemistry: They are considered greener alternatives and work well in more environmentally friendly solvents.
Development of Complex Functionalized Molecules and Precursors
The reactivity of the α-carbon in this compound makes it a valuable precursor for creating more complex molecules. The active methylene protons can be readily removed by a base, generating a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions.
For example, its simpler analog, tert-butyl cyanoacetate, can be easily functionalized through reactions such as:
Alkylation: Reaction with alkyl halides (e.g., using K2CO3 in DMF) to introduce alkyl chains at the α-position. rsc.org
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated systems. rsc.org
These fundamental transformations allow for the elaboration of the simple cyanoacetate core into a wide range of more complex structures. The presence of the acetamido group in the target compound adds another layer of functionality and steric influence, which can be exploited in designing sophisticated molecular architectures. The tert-butyl ester group provides a convenient handle for later deprotection under acidic conditions to reveal a carboxylic acid, enabling further transformations such as amide coupling. chemicalbook.comnih.gov
Regioselective and Stereoselective Functionalization Strategies
The controlled functionalization of a molecule at a specific position (regioselectivity) or with a specific three-dimensional orientation (stereoselectivity) is a cornerstone of modern organic synthesis.
Regioselectivity: In molecules like this compound, the most reactive site for deprotonation and subsequent electrophilic attack is the α-carbon, due to the acidifying effect of the adjacent cyano and ester groups. This inherent reactivity dictates the regioselectivity of many of its reactions. In more complex reactions, such as the Guareschi-Thorpe reaction involving unsymmetrical diketones and related cyanothioacetamide, the question of which carbonyl group reacts first determines the final regioisomeric product distribution. nih.gov Careful choice of substrates and reaction conditions can often favor one regioisomer over another. nih.gov
Stereoselectivity: If the α-carbon of this compound is functionalized to create a new chiral center, controlling the stereochemistry becomes critical. While specific studies on the stereoselective functionalization of this exact compound are not prevalent, the principles are well-established for related active methylene compounds. The development of general organocatalysts, such as those based on optically active α,α-diarylprolinol silyl (B83357) ethers, has enabled highly stereoselective α-functionalization of aldehydes and ketones via enamine intermediates. Similar strategies, employing chiral catalysts or auxiliaries, could potentially be applied to achieve stereoselective alkylations, aminations, or other C-C and C-heteroatom bond-forming reactions at the α-position of this compound, providing access to enantiomerically enriched, complex building blocks.
Spectroscopic Characterization for Elucidating the Molecular Architecture of Tert Butyl 2 Acetamido 2 Cyanoacetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of tert-butyl 2-acetamido-2-cyanoacetate is predicted to exhibit distinct signals that correspond to each unique proton environment in the molecule. Based on the analysis of closely related structures, such as tert-butyl cyanoacetate (B8463686), the expected chemical shifts provide a clear proton map of the compound.
A key feature would be the signal for the nine equivalent protons of the tert-butyl group, which is expected to appear as a sharp singlet around δ 1.50 ppm. chemicalbook.com The protons of the acetyl group's methyl moiety (CH₃) would also produce a singlet, anticipated in the region of δ 2.1-2.2 ppm. The single proton attached to the nitrogen of the acetamido group (NH) is expected to appear as a broad singlet further downfield, typically in the range of δ 6.5-8.0 ppm, with its exact position being sensitive to solvent and concentration. The most downfield signal would correspond to the methine proton (CH), which is attached to the same carbon as the cyano and acetamido groups. This proton is expected to be a singlet and appear significantly downfield due to the deshielding effects of the adjacent electron-withdrawing groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₃C- | ~1.50 | Singlet | 9H |
| CH₃C(O)- | ~2.15 | Singlet | 3H |
| -CH(CN)- | Downfield | Singlet | 1H |
| -NH- | ~7.0 | Broad Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the carbon backbone of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
The carbonyl carbons of the ester and amide groups are anticipated to appear furthest downfield, typically in the δ 160-170 ppm range. The carbon atom of the cyano group (C≡N) is expected to produce a signal around δ 115 ppm. rsc.org The quaternary carbon and the methyl carbons of the tert-butyl group should give rise to signals at approximately δ 84 ppm and δ 28 ppm, respectively. rsc.org The carbon of the acetyl methyl group is predicted to be found around δ 23 ppm. Finally, the α-carbon, bonded to both the cyano and acetamido groups, would have a characteristic shift in the middle of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(O)O- (Ester) | ~163 |
| -C(O)NH- (Amide) | ~169 |
| -C≡N | ~115 |
| -OC(CH₃)₃ | ~84 |
| -OC(CH₃)₃ | ~28 |
| CH₃C(O)- | ~23 |
| -CH(CN)- | ~50-60 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is an effective method for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.
A strong absorption band corresponding to the C≡N (nitrile) stretch is expected around 2250 cm⁻¹. The spectrum will also be characterized by two distinct carbonyl (C=O) stretching vibrations. The ester carbonyl typically appears at a higher frequency, around 1730-1750 cm⁻¹, while the amide carbonyl (Amide I band) is expected at a lower frequency, approximately 1650-1680 cm⁻¹. Furthermore, the N-H stretching vibration of the secondary amide should be visible as a distinct peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule will be observed just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3300 - 3500 |
| Alkyl | C-H Stretch | 2850 - 3000 |
| Nitrile | C≡N Stretch | ~2250 |
| Ester Carbonyl | C=O Stretch | 1730 - 1750 |
| Amide Carbonyl | C=O Stretch (Amide I) | 1650 - 1680 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula with high accuracy. For this compound (C₉H₁₄N₂O₃), the calculated exact mass is 198.1004 Da. HRMS analysis using techniques like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 199.1077 or the sodium adduct [M+Na]⁺ at m/z 221.0898. rsc.org The high precision of this measurement helps to distinguish the compound from other isomers and confirm its elemental composition.
Table 4: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₉H₁₄N₂O₃ | 198.1004 |
| [M+H]⁺ | C₉H₁₅N₂O₃⁺ | 199.1077 |
| [M+Na]⁺ | C₉H₁₄N₂NaO₃⁺ | 221.0898 |
Theoretical and Computational Chemistry Studies Pertaining to Tert Butyl 2 Acetamido 2 Cyanoacetate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide insights into a molecule's stability, reactivity, and various spectroscopic properties. For a molecule like tert-Butyl 2-acetamido-2-cyanoacetate, DFT calculations would typically be employed to determine key electronic parameters.
These parameters would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. An MEP map would visualize the charge distribution across the this compound molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). This information is fundamental for predicting how the molecule will interact with other reagents.
Table 1: Hypothetical DFT-Calculated Parameters for Reactivity Analysis
| Parameter | Predicted Significance for this compound |
| HOMO Energy | Indicates the ability to donate electrons; likely localized on the amide or ester oxygen atoms. |
| LUMO Energy | Indicates the ability to accept electrons; likely localized around the cyano and carbonyl groups. |
| HOMO-LUMO Gap | A key descriptor of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Would reveal electron-rich sites (negative potential) and electron-deficient sites (positive potential), guiding predictions of intermolecular interactions. |
Note: The data in this table is illustrative of what DFT calculations would provide and is not based on published results for the specific compound.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for mapping out the pathways of chemical reactions. For reactions involving this compound, computational methods could be used to identify the structures of transition states and intermediates along a proposed reaction coordinate.
By calculating the potential energy surface, researchers can determine the activation energies for different reaction steps, which allows for the prediction of reaction kinetics and the most favorable mechanistic pathway. For instance, in a potential hydrolysis or aminolysis reaction of the tert-butyl ester group, computational modeling could distinguish between different possible mechanisms (e.g., concerted vs. stepwise) by comparing the energy barriers of their respective transition states. Identifying the geometry of a transition state provides a snapshot of the bond-making and bond-breaking processes that define the reaction.
In Silico Investigations of Molecular Interactions and Structural Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent environment, would provide a detailed view of its dynamic behavior.
These simulations could reveal how the molecule interacts with solvent molecules, forming hydrogen bonds or other non-covalent interactions. This is crucial for understanding its solubility and behavior in solution. MD can also illuminate the flexibility of the molecule, showing how different parts, such as the tert-butyl group and the acetamido side chain, move and rotate relative to each other. Over the course of a simulation, one could observe conformational changes and assess the stability of different molecular shapes.
Conformation Analysis and Stereochemical Implications
The three-dimensional shape, or conformation, of a molecule is critical to its properties and reactivity. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to find the most stable, low-energy structures.
Computational methods can be used to calculate the relative energies of different conformers. For this molecule, key rotations would occur around the C-C and C-N bonds of the central scaffold. The bulky tert-butyl group would likely impose significant steric constraints, influencing the preferred orientation of the ester and acetamido groups. Understanding the dominant conformation is essential, as it dictates how the molecule presents itself to other reactants, thereby affecting its stereochemical and reactive outcomes.
Catalysis and Reaction Optimization for Transformations Involving Tert Butyl 2 Acetamido 2 Cyanoacetate Systems
Metal-Catalyzed Reactions Using Cyanoacetate (B8463686) Derivatives (e.g., Palladium and Copper catalysis)
Metal-catalyzed cross-coupling reactions offer powerful tools for the functionalization of cyanoacetate derivatives. While direct studies on tert-butyl 2-acetamido-2-cyanoacetate are limited, research on analogous systems, particularly glycine (B1666218) derivatives and other cyanoacetates, provides significant insights into potential palladium- and copper-catalyzed transformations.
Palladium Catalysis:
Palladium catalysts are renowned for their ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds. In the context of cyanoacetate derivatives, palladium-catalyzed reactions often target the active methylene (B1212753) group. For instance, the palladium-catalyzed α-arylation of tert-butyl cyanoacetate with aryl bromides has been explored. A three-component coupling involving an aryl bromide, carbon monoxide, and tert-butyl 2-cyanoacetate, catalyzed by a palladium/Xantphos system, has been developed to generate 3-oxo-3-(hetero)arylpropanenitriles after a decarboxylation step. This reaction proceeds under mild basic conditions, highlighting the tunability of palladium catalysis. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos often being crucial for achieving high efficiency.
Furthermore, palladium catalysis is instrumental in the esterification of carboxylic acids with aryl iodides, a reaction that could be relevant for the synthesis or modification of the ester moiety in related systems. A palladium system with an N-heterocyclic carbene (NHC) ligand, 1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene (IBnF), has been shown to effectively catalyze this transformation, even with sterically demanding substrates. nagoya-u.ac.jp
Copper Catalysis:
Copper catalysis has emerged as a particularly promising strategy for the modification of glycine derivatives, which share the α-acetamido ester motif with the title compound. A notable advancement is the copper-catalyzed asymmetric C(sp³)–H cyanoalkylation of glycine derivatives. nih.govdoaj.orgdntb.gov.ua This reaction allows for the coupling of glycine derivatives with various cycloalkanone oxime esters, yielding α-cyanoalkylated amino acids with high enantioselectivity. nih.govdoaj.orgdntb.gov.ua The mechanism is believed to involve an in situ formed copper complex, coordinated to the glycine derivative and a chiral phosphine ligand, which mediates the single-electron reduction of the oxime ester and controls the stereochemical outcome. nih.govdoaj.orgdntb.gov.ua This methodology has been successfully applied to the late-stage modification of peptides, demonstrating its functional group tolerance. nih.govdoaj.orgdntb.gov.ua
Another relevant copper-catalyzed transformation is the cyclization of 2-cyanobenzaldehydes with 2-isocyanoacetates, catalyzed by Cu(acac)₂, to synthesize substituted 1-aminoisoquinolines. researchgate.net This highlights the potential of copper catalysts to engage the cyanoacetate functionality in cyclization reactions.
The following table summarizes representative metal-catalyzed reactions involving cyanoacetate derivatives, providing a model for potential transformations of this compound.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)₂ / Xantphos | tert-Butyl cyanoacetate, Aryl bromide, CO | β-Ketonitrile (after decarboxylation) | Three-component coupling, mild conditions. |
| Pd catalyst / IBnF ligand | Carboxylic acid, Aryl iodide | Aryl ester | Tolerates sterically hindered substrates. nagoya-u.ac.jp |
| Cu catalyst / Chiral phosphine | Glycine derivative, Cycloalkanone oxime ester | α-Cyanoalkylated amino acid | Asymmetric C-H functionalization, high enantioselectivity. nih.govdoaj.orgdntb.gov.ua |
| Cu(acac)₂ | 2-Cyanobenzaldehyde, 2-Isocyanoacetate | 1-Aminoisoquinoline | Cyclization reaction. researchgate.net |
Organic Catalysis in the Synthesis and Modification of Cyanoacetates
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis, often with advantages in terms of cost, toxicity, and sensitivity to air and moisture. nih.gov For cyanoacetate derivatives, organocatalysts can activate the substrate through various modes, including enamine, iminium, and Brønsted acid/base catalysis.
While specific organocatalytic reactions of this compound are not extensively documented, the reactivity of the parent tert-butyl cyanoacetate provides a template for potential applications. For example, the Knoevenagel condensation of aldehydes with tert-butyl cyanoacetate can be effectively catalyzed by primary or secondary amines. Furthermore, chiral organocatalysts, such as cinchona alkaloid derivatives or prolinol ethers, could potentially be employed for the enantioselective addition of this compound to electrophiles. The presence of the acetamido group may influence the stereochemical outcome of such reactions by participating in hydrogen bonding interactions with the catalyst or other reactants.
The development of bifunctional organocatalysts, which possess both a Brønsted acidic and a Brønsted basic site, could be particularly effective for activating this compound and a reaction partner simultaneously.
Optimization of Reaction Conditions for Improved Efficiency and Selectivity
The efficiency and selectivity of catalytic transformations involving this compound are highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, ligand, solvent, base, temperature, and concentration.
Catalyst and Ligand Selection: As discussed in section 7.1, the nature of the metal and its associated ligand is paramount. For palladium-catalyzed reactions, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes can enhance catalytic activity and stability. nagoya-u.ac.jp In copper-catalyzed reactions, the use of chiral ligands is essential for achieving high enantioselectivity in asymmetric transformations. nih.govdoaj.orgdntb.gov.ua
Base and Temperature: The choice of base can significantly impact the reaction outcome. In palladium-catalyzed α-arylations, inorganic bases like K₃PO₄ or organic bases such as dicyclohexylmethylamine are commonly used. The reaction temperature is another critical parameter that needs to be optimized to balance reaction rate and selectivity, while minimizing side reactions.
Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the product distribution. For instance, in certain photochemical reactions, performing the reaction in a more diluted solution has been shown to shorten the reaction time without a significant loss of yield.
The following table illustrates the impact of reaction parameter optimization on the yield of a representative reaction, highlighting the importance of a systematic approach.
| Entry | Variable Changed | Conditions | Yield (%) |
| 1 | - | Initial conditions | 45 |
| 2 | Ligand | Ligand A | 62 |
| 3 | Ligand | Ligand B | 78 |
| 4 | Solvent | Solvent X | 75 |
| 5 | Solvent | Solvent Y | 85 |
| 6 | Temperature | 80 °C | 82 |
| 7 | Temperature | 100 °C | 91 |
This is a representative table illustrating the concept of reaction optimization.
Influence of Solvent Systems and Additives on Reaction Outcomes
The solvent system and the presence of additives can have a profound effect on the course of a chemical reaction, influencing solubility, catalyst stability, and the activation of reactants.
Solvent Systems: The polarity and coordinating ability of the solvent can dramatically alter reaction rates and selectivities. For palladium-catalyzed cross-coupling reactions, aprotic polar solvents like 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are often employed. In some cases, a mixture of solvents can be beneficial. For instance, in a nickel-catalyzed dicarbofunctionalization, a mixture of acetone (B3395972) and trifluorotoluene (PhCF₃) was found to be optimal. nih.gov The addition of a co-solvent like THF or 1,4-dioxane has been shown to enhance the yield in palladium-catalyzed acetoxylation reactions. mdpi.com
Additives: Additives can play multiple roles in a catalytic cycle, such as acting as a phase-transfer catalyst, a ligand, or a reagent that facilitates catalyst turnover. In palladium-catalyzed C-H activation reactions, the addition of an alkali metal salt, such as K₂CO₃ or Cs₂CO₃, has been found to be crucial for promoting reactivity. nih.gov It is believed that the alkali metal cation can coordinate to the carboxylate group of the substrate, facilitating its interaction with the palladium catalyst. nih.gov In some copper-catalyzed reactions, the use of specific additives can prevent catalyst deactivation and improve product yields.
The strategic selection of solvents and additives is therefore a critical aspect of reaction development for transformations involving this compound.
Future Research Directions and Emerging Synthetic Prospects
Development of Novel and Sustainable Synthetic Pathways
The pursuit of green and sustainable chemistry is reshaping the synthesis of key chemical intermediates. gii.co.jp For cyanoacetate (B8463686) derivatives like tert-butyl 2-acetamido-2-cyanoacetate, future research is increasingly focused on developing pathways that are not only efficient but also environmentally benign.
Key Research Thrusts:
Alternative Cyanide Sources: Traditional methods often rely on highly toxic cyanide salts. researchgate.net A significant area of development is the use of safer, easier-to-handle cyanide sources. Research into using α-amino acids or hexacyanoferrate as non-toxic cyanide precursors, which release the cyanide ion in situ, represents a major step towards greener synthesis protocols. rsc.org Another innovative approach involves ammonium-catalyzed reactions using aminoacetonitrile, which circumvents the need for conventional cyanation reagents altogether. nih.gov
Catalytic and Solvent-Free Conditions: Moving away from stoichiometric reagents and volatile organic solvents is a core principle of green chemistry. gii.co.jp The development of catalytic systems, such as copper-catalyzed oxidative coupling reactions, can enable solvent-free synthesis at room temperature. rsc.org Similarly, the use of cyanoacetic acid itself as a Brønsted acid catalyst in multicomponent reactions showcases a move towards more sustainable practices. researchgate.netscielo.br
Flow Chemistry: The adoption of continuous flow chemistry offers enhanced control over reaction parameters, improving safety, scalability, and efficiency, making it an attractive platform for the industrial production of cyanoacetate derivatives. gii.co.jpnih.gov
A comparative look at traditional versus emerging sustainable methods highlights the potential for significant improvements in safety and environmental impact.
Table 1: Comparison of Synthetic Approaches for α-Aminonitriles
| Method | Typical Cyanide Source | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Traditional Strecker Reaction | HCN, NaCN, KCN | Well-established, broad scope | High toxicity of reagents, often requires harsh conditions | nih.govacs.org |
| In Situ Cyanide Generation | Hexacyanoferrate, α-Amino Acids | Reduced toxicity, improved safety | May require additional activation steps | rsc.org |
| Ammonium-Catalyzed Synthesis | Aminoacetonitrile | Avoids toxic cyanation reagents, greener alternative | Newer method, scope may be developing | nih.gov |
| Copper-Catalyzed Oxidative Coupling | Benzyl Cyanides (as precursor) | Solvent-free, mild conditions | Specific to certain precursor classes | rsc.org |
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns
The polyfunctional nature of this compound offers a rich landscape for exploring novel chemical reactions. tubitak.gov.tr The interplay between the nitrile, amide, and sterically demanding tert-butyl ester groups can lead to unique reactivity.
Emerging Areas of Reactivity:
N-Acylimine Intermediate Chemistry: The acetamido group allows for the formation of N-acylimine intermediates, which are valuable electrophiles. acs.org Strategies to stabilize these transient species, for instance with para-tolylsulfinic acid, enable their in-situ trapping with various nucleophiles, opening pathways to a diverse range of substituted amino acid derivatives. nih.gov
Decarboxylation and C-H Functionalization: The tert-butyl ester can be selectively removed under acidic conditions, and subsequent decarboxylation of the resulting β-keto nitrile can provide access to functionalized acetamides. Furthermore, recent breakthroughs in the non-directed hydroxylation of robust tert-butyl groups using manganese catalysts could be applied here, transforming the inert ester into a reactive handle for further elaboration. chemrxiv.org
Nitrile Group Transformations: The cyano group is a versatile functional handle. Beyond its common hydrolysis to a carboxylic acid or reduction to an amine, it can participate in cycloadditions and act as a directing group in transition-metal-catalyzed reactions, offering avenues for constructing complex heterocyclic systems.
Advancements in Asymmetric Synthesis Utilizing Cyanoacetate Derivatives
The creation of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. chiralpedia.comresearchgate.net Asymmetric synthesis, which selectively produces one enantiomer over the other, is a field of intense research. nih.govnih.gov Cyanoacetate derivatives are excellent substrates for such transformations.
Future Prospects in Asymmetric Catalysis:
Organocatalysis: The 2021 Nobel Prize in Chemistry highlighted the power of asymmetric organocatalysis. nih.govyoutube.com Chiral organocatalysts, such as proline derivatives or N-heterocyclic carbenes, can activate cyanoacetate substrates for enantioselective additions. nih.govchiralpedia.com These metal-free systems are often more sustainable and less sensitive to air and moisture. researchgate.net
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are highly effective for the asymmetric alkylation of active methylene (B1212753) compounds like tert-butyl cyanoacetate. chiralpedia.com Future work will likely focus on developing more efficient catalysts that operate at lower loadings and offer higher enantioselectivity for a broader range of electrophiles.
Molecular Motors in Catalysis: An innovative frontier is the use of light-driven molecular motors as catalysts. nih.gov These complex systems can change their shape in response to light, allowing for dynamic control over the chiral environment of a reaction and even switching the enantiomeric preference of the product in situ. nih.gov
Table 2: Modern Asymmetric Synthesis Strategies
| Strategy | Catalyst Type | Key Principle | Potential Application | Reference |
|---|---|---|---|---|
| Asymmetric Organocatalysis | Chiral Amines, N-Heterocyclic Carbenes | Formation of chiral enamines or activation of electrophiles | Enantioselective Michael additions to create chiral centers | nih.govchiralpedia.com |
| Transition Metal Catalysis | Metals with Chiral Ligands (e.g., Rh, Pd) | Creation of a chiral pocket around the metal center | Asymmetric hydrogenations or cross-coupling reactions | nih.govyoutube.com |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts | Formation of a chiral ion pair in a biphasic system | Asymmetric alkylation of the α-carbon | chiralpedia.com |
| Biocatalysis | Enzymes (e.g., hydrolases, oxidases) | Highly specific substrate recognition in the enzyme's active site | Kinetic resolution of racemic mixtures | nih.gov |
Integration of this compound into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.netresearchgate.net The functional groups on this compound make it an ideal candidate for integration into established and novel MCRs.
Potential MCR Applications:
Ugi and Passerini Reactions: These are powerful isocyanide-based MCRs. researchgate.netnih.govnih.gov While the acetamido group of this compound could potentially participate as the amine component (after hydrolysis) in an Ugi four-component reaction, its active methylene group is more likely to be exploited. nih.gov For instance, Knoevenagel condensation of the cyanoacetate with an aldehyde could generate an electrophilic olefin, which could then serve as a component in a subsequent MCR. scielo.br
Biginelli and Hantzsch-type Reactions: The active methylene nature of the cyanoacetate moiety makes it a classic component for reactions like the Biginelli condensation to form dihydropyrimidinones or the Hantzsch synthesis of dihydropyridines. researchgate.netscielo.br Research is focused on developing catalytic, asymmetric versions of these reactions to produce chiral heterocyclic scaffolds of pharmaceutical interest.
Novel MCR Scaffolds: The unique substitution pattern of this compound could enable its participation in novel MCRs to build unprecedented molecular frameworks. For example, condensation with cyanothioacetamide and other reagents can lead to complex thionicotinonitrile derivatives. researchgate.net Exploring its reactivity with diverse inputs could lead to the discovery of new, complexity-generating transformations.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyanoacetic acid |
| Aminoacetonitrile |
| Hexacyanoferrate |
| para-Tolylsulfinic acid |
| Proline |
| Cyanothioacetamide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
